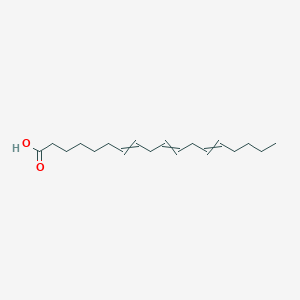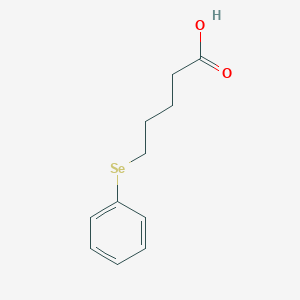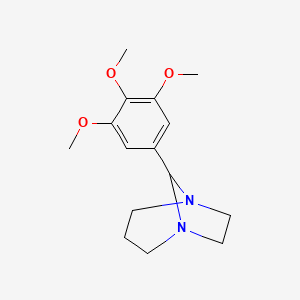
Tetramethylenebis(triphenylphosphonium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylenebis(triphenylphosphonium) diiodide is an organophosphorus compound that features two triphenylphosphonium groups connected by a tetramethylene bridge, with two iodide counterions. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetramethylenebis(triphenylphosphonium) diiodide can be synthesized through the reaction of triphenylphosphine with a suitable alkyl halide, such as 1,4-diiodobutane. The reaction typically involves the following steps:
- Dissolving triphenylphosphine in an appropriate solvent like acetonitrile.
- Adding 1,4-diiodobutane to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethylenebis(triphenylphosphonium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often involving metal catalysts.
Substitution: The iodide ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Reduced phosphonium compounds.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Tetramethylenebis(triphenylphosphonium) diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Biology: Employed in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.
Medicine: Investigated for its potential use in drug delivery systems, especially for targeting cancer cells.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tetramethylenebis(triphenylphosphonium) diiodide exerts its effects involves its ability to interact with biological membranes and accumulate in mitochondria. The triphenylphosphonium groups facilitate the compound’s uptake into cells, where it can disrupt mitochondrial function, leading to cell death. This property is particularly useful in targeting cancer cells, which have higher mitochondrial activity compared to normal cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylenebis(triphenylphosphonium) bromide: Similar structure but with bromide counterions instead of iodide.
Triphenylphosphine: A simpler compound with a single triphenylphosphine group.
Tetraphenylphosphonium chloride: Contains four phenyl groups attached to a single phosphorus atom with chloride counterions.
Uniqueness
Tetramethylenebis(triphenylphosphonium) diiodide is unique due to its tetramethylene bridge, which provides distinct chemical and physical properties compared to other phosphonium salts. This structural feature enhances its ability to participate in specific chemical reactions and makes it a valuable reagent in various applications.
Propriétés
Numéro CAS |
73790-49-5 |
|---|---|
Formule moléculaire |
C40H38I2P2 |
Poids moléculaire |
834.5 g/mol |
Nom IUPAC |
triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;diiodide |
InChI |
InChI=1S/C40H38P2.2HI/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-18,21-32H,19-20,33-34H2;2*1H/q+2;;/p-2 |
Clé InChI |
URQRJFCQBNBVDD-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



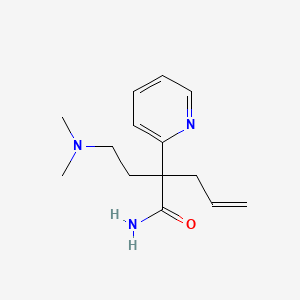
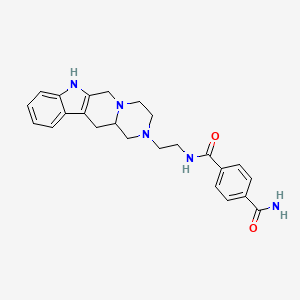
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
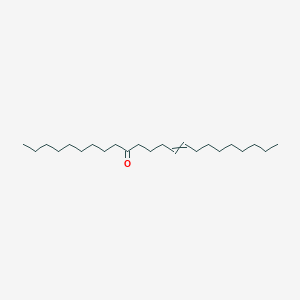
![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
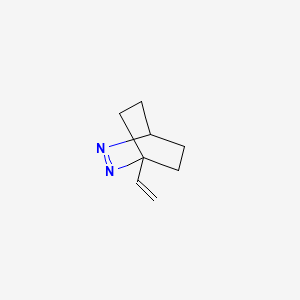

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
